REACTION_CXSMILES
|
[O:1]1[C:5]2[C:6]([C:10]([CH3:19])([CH3:18])[CH2:11][C:12](=[O:17])C(F)(F)F)=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[OH-:20].[Na+].Cl>C(OCC)(=O)C>[O:1]1[C:5]2[C:6]([C:10]([CH3:19])([CH3:18])[CH2:11][C:12]([OH:17])=[O:20])=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1 |f:1.2|
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Name
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4-(2,3-Dihydrobenzofur-7-yl)-1,1,1-trifluoro-4-methyl-2-pentanone
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Quantity
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1 g
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Type
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reactant
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Smiles
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O1CCC2=C1C(=CC=C2)C(CC(C(F)(F)F)=O)(C)C
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the mixture had been cooled to room temperature
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Type
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CUSTOM
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Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with three 20 mL portions of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C(=CC=C2)C(CC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |